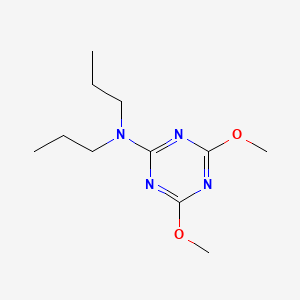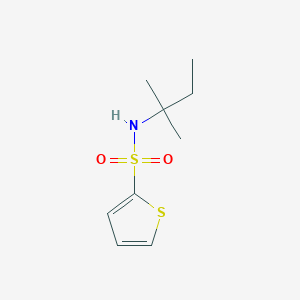
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine (DPT) is a chemical compound that has been used in scientific research for its unique properties. DPT is a triazine-based compound that has been synthesized through various methods. It has been found to have potential applications in the field of neuroscience and pharmacology due to its ability to interact with certain receptors in the brain.
Mecanismo De Acción
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has been found to increase the activity of this receptor, which may lead to changes in these processes.
Biochemical and Physiological Effects:
Research has shown that 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has a number of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, including serotonin and dopamine. It has also been found to increase the activity of certain brain regions, including the prefrontal cortex and the anterior cingulate cortex. These effects may be responsible for the potential therapeutic effects of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine in scientific research is its unique properties. It has been found to interact with certain receptors in the brain that are not targeted by other compounds. This may lead to the development of new treatments for mental health disorders. However, one limitation of using 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine is its potential for toxicity. It has been found to be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research into 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine. One area of interest is the development of new treatments for mental health disorders, including depression and anxiety. Another area of interest is the study of the long-term effects of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine on the brain and behavior. Additionally, research into the potential use of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine in the treatment of addiction and other disorders is also of interest. Overall, 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for a variety of disorders.
Métodos De Síntesis
The synthesis of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine can be achieved through several methods, including the reaction of 2,4,6-trimethoxybenzaldehyde with diethyl malonate, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 2,4,6-trimethoxybenzaldehyde with propylamine, followed by the reaction with hydrazine hydrate. Both methods result in the formation of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine.
Aplicaciones Científicas De Investigación
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has been used in scientific research for its potential applications in the field of neuroscience and pharmacology. It has been found to interact with certain receptors in the brain, including the serotonin 5-HT2A receptor. This interaction has led to research into the potential use of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine in the treatment of various mental health disorders, including depression and anxiety.
Propiedades
IUPAC Name |
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-5-7-15(8-6-2)9-12-10(16-3)14-11(13-9)17-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDHPNTVDGTMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)


![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
